molecular formula C9H16O B14589238 3-Methyloct-1-EN-4-one CAS No. 61122-64-3

3-Methyloct-1-EN-4-one

Cat. No.: B14589238
CAS No.: 61122-64-3
M. Wt: 140.22 g/mol
InChI Key: UIIQQXNZKNEWDT-UHFFFAOYSA-N
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Description

3-Methyloct-1-en-4-one is an organic compound characterized by the presence of a double bond between the first and second carbon atoms and a ketone group on the fourth carbon atom. This compound is part of the larger family of alkenes and ketones, which are known for their diverse chemical reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyloct-1-en-4-one can be achieved through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the enone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 3-methyloctanol. This process utilizes metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms, resulting in the formation of the enone. The reaction is carried out at elevated temperatures and pressures to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyloct-1-en-4-one undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the enone can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ketone group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Amino derivatives, thio derivatives

Scientific Research Applications

3-Methyloct-1-en-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyloct-1-en-4-one involves its interaction with various molecular targets and pathways. The compound’s enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological activity, as it can modify proteins and other biomolecules, leading to changes in cellular function.

Comparison with Similar Compounds

3-Methyloct-1-en-4-one can be compared to other similar compounds, such as:

    3-Methylbut-2-en-1-ol: An alcohol with similar structural features but different reactivity due to the presence of a hydroxyl group.

    3-Methylpent-2-en-4-one: Another enone with a shorter carbon chain, which affects its physical and chemical properties.

    3-Methylhex-2-en-4-one: A compound with a similar enone structure but different chain length, influencing its reactivity and applications.

Properties

CAS No.

61122-64-3

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3-methyloct-1-en-4-one

InChI

InChI=1S/C9H16O/c1-4-6-7-9(10)8(3)5-2/h5,8H,2,4,6-7H2,1,3H3

InChI Key

UIIQQXNZKNEWDT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(C)C=C

Origin of Product

United States

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